3-Amino-5-chloro-4-methylbenzoic acid
Description
Contextualization within Substituted Benzoic Acid Derivatives Research
Substituted benzoic acid derivatives are a cornerstone class of compounds in organic chemistry, extensively studied for their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. ontosight.ai The identity and position of the substituents on the benzoic acid framework allow for the fine-tuning of the molecule's physical, chemical, and biological properties. pharmacy180.com
The research context for 3-Amino-5-chloro-4-methylbenzoic acid is defined by the interplay of its specific substituents:
Amino Group (-NH2): As a strong activating, ortho-para directing group, it significantly influences the electron density of the aromatic ring and serves as a key handle for derivatization, particularly in the synthesis of heterocyclic systems and amides. mdpi.com
Chloro Group (-Cl): This halogen atom is a deactivating, ortho-para directing group. Its presence can enhance the lipophilicity of a molecule and provides a site for nucleophilic aromatic substitution or cross-coupling reactions under specific conditions. The introduction of halogen atoms is a powerful tool for modifying the physico-chemical and structural properties of molecules. nih.gov
Carboxyl Group (-COOH): This group defines the molecule as a benzoic acid, providing a site for reactions such as esterification and amidation, and is crucial for the compound's acidic properties. google.com
The combination of electron-donating (amino, methyl) and electron-withdrawing (chloro, carboxyl) groups on the same ring creates a unique electronic and reactivity profile, making it a valuable subject for synthetic and medicinal chemistry research. pharmacy180.com
Significance as a Versatile Synthetic Intermediate and Organic Building Block
The primary significance of this compound in chemical research lies in its role as a versatile synthetic intermediate or building block. mdpi.com The multiple functional groups present on its scaffold offer several avenues for chemical modification, allowing for the construction of more complex molecular architectures.
| Functional Group | Potential Synthetic Transformations | Relevance |
| Amino Group | Diazotization followed by Sandmeyer or related reactions; Acylation; Condensation with carbonyls to form imines or heterocycles. | Introduction of a wide variety of other functional groups (e.g., -OH, -CN, -X) or formation of fused ring systems. |
| Carboxyl Group | Conversion to acid chlorides, esters, amides, or anhydrides; Reduction to an alcohol. | Essential for creating peptide bonds, linking to other molecules, and modifying solubility and reactivity. |
| Aromatic Ring | Electrophilic aromatic substitution (positions dictated by existing groups); Nucleophilic aromatic substitution (less common). | Further functionalization of the core structure to build complexity. |
This multifunctionality allows chemists to use this compound as a starting material for multi-step syntheses, contributing to the development of new compounds for various applications, including drug discovery and materials science. ontosight.ai
Overview of Academic Research Trajectories for the Compound and Related Structures
While specific published research focusing exclusively on this compound is limited, the research trajectories for this compound can be inferred from the extensive studies on related halogenated and aminated benzoic acids. The primary areas of investigation for such building blocks include:
Pharmaceutical and Medicinal Chemistry: A major research thrust is the use of substituted aminobenzoic acids as scaffolds for the synthesis of biologically active compounds. preprints.org Derivatives of similar structures have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. mdpi.comnih.gov The specific substitution pattern of this compound makes it a candidate for synthesizing targeted enzyme inhibitors or receptor ligands. researchgate.net
Heterocyclic Chemistry: The amino and carboxyl groups are ideally positioned to participate in cyclization reactions to form various heterocyclic systems. Research often focuses on using aminobenzoic acids as precursors for quinazolinones, benzoxazinones, and other fused bicyclic structures that are prevalent in medicinal chemistry. preprints.org
Agrochemicals: Substituted aromatic acids are crucial intermediates in the development of new herbicides and fungicides. Research in this area would involve modifying the core structure of this compound to optimize its activity against specific agricultural pests or weeds.
Materials Science: The rigid aromatic core and multiple functional groups make this compound and its derivatives potential monomers for the synthesis of specialty polymers, such as polyamides or polyesters, with tailored thermal and mechanical properties.
The academic interest in this compound is thus driven by its potential as a versatile building block, enabling access to novel and complex molecules for a wide array of scientific applications.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-chloro-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIOKGUYCTWISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287868 | |
| Record name | 3-Amino-5-chloro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092307-34-0 | |
| Record name | 3-Amino-5-chloro-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092307-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-chloro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 3 Amino 5 Chloro 4 Methylbenzoic Acid
Established Synthetic Routes to Halogenated Aminobenzoic Acids
The synthesis of halogenated aminobenzoic acids like 3-Amino-5-chloro-4-methylbenzoic acid typically involves a multi-step process that leverages fundamental organic reactions. A plausible and strategic synthetic route often commences with a commercially available or readily synthesized substituted toluene (B28343) derivative, which is then functionalized in a controlled manner to introduce the required amino, chloro, and carboxyl groups in the desired positions.
A common strategy involves the nitration of a substituted benzoic acid, followed by reduction of the nitro group to an amine. The timing of the chlorination step is crucial and is dictated by the directing effects of the substituents present on the aromatic ring.
One potential synthetic pathway for this compound starts with 4-methyl-3-nitrobenzoic acid. This starting material can be synthesized through the oxidation of 2,4-dimethylnitrobenzene. chemicalbook.comgoogle.com The subsequent steps would involve the introduction of the chlorine atom and the reduction of the nitro group.
A key challenge in the synthesis is achieving the correct regiochemistry. The directing effects of the substituents on the aromatic ring must be carefully considered at each step. For instance, in 4-methyl-3-nitrobenzoic acid, the methyl group is ortho, para-directing, while the nitro and carboxylic acid groups are meta-directing.
Amination Strategies
The introduction of the amino group is a critical step in the synthesis of this compound. A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This two-step approach, involving nitration followed by reduction, is often preferred due to the high yields and selectivity achievable.
In the context of synthesizing the target molecule, a plausible precursor is 5-chloro-4-methyl-3-nitrobenzoic acid. The reduction of the nitro group in this intermediate would directly yield this compound. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity, cost, and environmental impact.
| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |
| Tin(II) chloride (SnCl2) | Acidic medium (e.g., HCl) | High yield, effective for aromatic nitro compounds | Generates tin-containing waste |
| Iron (Fe) in acidic medium | e.g., Fe/HCl or Fe/acetic acid | Inexpensive, environmentally benign | Requires stoichiometric amounts of metal |
| Catalytic Hydrogenation | H2 gas, catalyst (e.g., Pd/C, PtO2) | Clean reaction, high yield | Requires specialized equipment for handling H2 gas |
| Sodium dithionite (B78146) (Na2S2O4) | Aqueous or biphasic systems | Mild conditions, useful for sensitive substrates | Can sometimes lead to over-reduction |
Another amination strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor. For instance, a di-halogenated methylbenzoic acid derivative could potentially undergo selective amination. However, achieving the desired regioselectivity in such a reaction can be challenging and may require careful control of reaction conditions and the choice of aminating agent.
Regioselective Chlorination Techniques
The introduction of a chlorine atom at a specific position on the aromatic ring is a pivotal step in the synthesis of this compound. The regioselectivity of this chlorination is governed by the electronic and steric effects of the substituents already present on the ring.
Starting from 4-methyl-3-aminobenzoic acid or its ester derivative, the amino group, being a strong activating and ortho, para-directing group, would direct the incoming chloro substituent. A relevant example is the chlorination of methyl 4-amino-3-methylbenzoate with N-chlorosuccinimide (NCS) in dichloromethane, which yields methyl 4-amino-3-chloro-5-methylbenzoate in 82% yield. chemicalbook.com This demonstrates a highly regioselective chlorination at the position ortho to the amino group and meta to the methyl and ester groups.
Alternatively, chlorination can be performed on a nitrated intermediate, such as 4-methyl-3-nitrobenzoic acid. In this case, the nitro group is a meta-director, and the methyl group is an ortho, para-director. The outcome of the chlorination would depend on the relative directing strengths of these groups and the reaction conditions.
| Chlorinating Agent | Typical Conditions | Substrate Example | Key Features |
| N-Chlorosuccinimide (NCS) | Dichloromethane, room temperature | Methyl 4-amino-3-methyl benzoate | Mild conditions, good regioselectivity for activated rings. chemicalbook.com |
| Sulfuryl chloride (SO2Cl2) | Solvent, sometimes with a catalyst | 2-amino-4-methylbenzoic acid derivatives | Can be used for both activated and deactivated rings. sigmaaldrich.com |
| Chlorine gas (Cl2) | Lewis acid catalyst (e.g., FeCl3, AlCl3) | Toluene | Industrial method, often leads to mixtures of isomers. |
| Dichlorohydantoin | Solvent | 2-amino-3-methylbenzoic acid | Provides a source of electrophilic chlorine. google.com |
Direct chlorination of 4-aminobenzoic acid can lead to multiple products and even ring dearomatization under harsh conditions, highlighting the importance of using protected intermediates or mild, regioselective chlorinating agents. researchgate.net
Carboxylation and Esterification Reactions
The carboxylic acid functional group is a defining feature of this compound. This group can be introduced at various stages of the synthesis. One common approach is to start with a precursor that already contains a methyl group that can be oxidized to a carboxylic acid. For example, a substituted toluene can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or nitric acid. google.com
Esterification of the carboxylic acid is a frequently employed strategy to protect this functional group during subsequent reactions, such as chlorination or amination, where it might interfere. The methyl or ethyl ester is commonly used due to the ease of its formation and subsequent hydrolysis back to the carboxylic acid.
| Esterification Method | Reagents | Typical Conditions | Yield |
| Fischer Esterification | Alcohol (e.g., methanol), strong acid catalyst (e.g., H2SO4) | Reflux | Good to excellent |
| Using Thionyl Chloride | Alcohol (e.g., methanol), thionyl chloride (SOCl2) | Reflux | High (e.g., 97%). |
| Using Alkyl Halides | Alkyl halide (e.g., methyl iodide), base (e.g., K2CO3) | Solvent (e.g., acetone), reflux | Good |
For instance, 5-chloro-2-nitrobenzoic acid can be converted to its methyl ester by reacting it with dimethyl sulfate (B86663) in the presence of potassium carbonate. nih.gov Similarly, 3-amino-4-methylbenzoic acid can be efficiently esterified using thionyl chloride in methanol. The final step in such a synthetic sequence would be the hydrolysis of the ester group, typically under acidic or basic conditions, to yield the desired carboxylic acid.
Methylation Approaches and Stereochemical Considerations
The methyl group at the 4-position of this compound is typically incorporated from the start of the synthesis by choosing a methylated precursor, such as p-toluic acid or a derivative thereof. Direct methylation of a pre-functionalized benzoic acid is generally not a preferred route due to the potential for multiple methylation sites and the difficulty in controlling regioselectivity.
In the broader context of synthesizing halogenated aminobenzoic acids, methylation can also refer to the N-methylation of the amino group. While not directly applicable to the primary amine in the target compound, it is a relevant reaction for creating derivatives. For example, 4-chloro-3-nitrobenzoic acid can be reacted with methylamine (B109427) to generate 4-methylamino-3-nitrobenzoic acid. google.com
Stereochemical considerations are not a factor in the synthesis of this compound itself, as the molecule is achiral. However, if this compound were to be used as a building block in the synthesis of chiral molecules, the subsequent reactions would need to be designed to control the stereochemistry of any newly formed chiral centers.
Advanced Synthesis Techniques and Process Optimization
In recent years, there has been a significant drive towards developing more efficient, sustainable, and scalable synthetic methods in organic chemistry. This has led to the exploration of advanced techniques that can accelerate reaction rates, improve yields, and reduce waste.
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purities compared to conventional heating methods. ajrconline.orgrasayanjournal.co.in This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction temperatures and faster kinetics.
The application of microwave technology is particularly beneficial for reactions that are typically slow under conventional conditions, such as some nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid and various amines has been successfully achieved in high yields under microwave irradiation. researchgate.net In one example, the reaction of 2-chloronicotinic acid with aqueous methylamine at 120°C for 2 hours under microwave heating provided 2-(methylamino)nicotinic acid in high yield. researchgate.net
Microwave-assisted amination reactions, such as the Buchwald-Hartwig double amination, have also been shown to be highly effective, with reaction times reduced from 24 hours to just 10 minutes. nih.gov Similarly, microwave-assisted copper-catalyzed electrophilic amination of arylboronic acids provides a rapid route to arylhydrazides. thieme-connect.de
The synthesis of various heterocyclic compounds and the hydrolysis of amides to carboxylic acids are other transformations that have been significantly accelerated using microwave technology. rasayanjournal.co.in For example, the hydrolysis of benzamide (B126) to benzoic acid, which typically takes an hour of reflux, can be completed in just 7 minutes with a 99% yield under microwave conditions. rasayanjournal.co.in
These examples highlight the potential of microwave-assisted synthesis to significantly improve the efficiency of the key steps involved in the preparation of this compound, such as amination and ester hydrolysis.
Catalytic Systems in C-X Bond Formation (X = C, N, Cl)
Modern organic synthesis heavily relies on catalytic systems to efficiently and selectively form new chemical bonds. For the synthesis of this compound and its precursors, transition metal catalysts are pivotal.
C-N Bond Formation: The introduction of the amino group often proceeds via the amination of an aryl halide. Transition metal catalysts, particularly those based on palladium (Pd) and copper (Cu), are widely employed for this transformation. numberanalytics.comresearchgate.net
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): This is a powerful method for forming C-N bonds. researchgate.net The catalytic cycle typically involves a Pd(0) species, which undergoes oxidative addition with an aryl halide. Subsequent coordination of the amine and reductive elimination yields the aminated product and regenerates the catalyst. numberanalytics.com The choice of phosphine (B1218219) ligands is crucial for the catalyst's activity and stability. researchgate.netmit.edu
Copper-Catalyzed Amination (Ullmann Condensation): Historically, the Ullmann reaction was one of the first methods used for C-N bond formation. researchgate.net Modern protocols often use copper(I) catalysts, which are effective for the amination of aryl chlorides, including chlorobenzoic acids. researchgate.netnih.govscispace.com These reactions can be chemo- and regioselective, sometimes eliminating the need for protecting the carboxylic acid group. researchgate.netnih.govscispace.com
C-Cl Bond Formation: The chlorination of the aromatic ring can be achieved through electrophilic aromatic substitution. More recently, catalytic C-H bond activation has emerged as a more direct and atom-economical approach.
Directed C-H Halogenation: Palladium and other transition metals can catalyze the direct halogenation of C-H bonds. acs.org This method often requires a directing group on the substrate to achieve regioselectivity. For benzoic acid derivatives, the carboxyl group can act as a directing group, guiding the halogen to the ortho position.
C-C Bond Formation: While not always necessary for the primary synthesis of the target molecule, C-C bond formation is crucial for creating more complex derivatives.
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling can be used to form C-C bonds by reacting an aryl halide with a boronic acid derivative in the presence of a palladium catalyst. researchgate.net This allows for the introduction of new alkyl or aryl groups.
| Bond Type | Reaction Name | Typical Catalyst | Common Ligands | Key Features |
|---|---|---|---|---|
| C-N | Buchwald-Hartwig Amination | Palladium (Pd) | Bulky phosphines (e.g., biaryl phosphines) | High functional group tolerance, mild conditions. researchgate.netmit.edu |
| C-N | Ullmann Condensation | Copper (Cu) | Various (e.g., diamines, phenanthrolines) | Effective for aryl chlorides; often requires higher temperatures. researchgate.netnih.gov |
| C-Cl | Directed C-H Halogenation | Palladium (Pd) | Amino acids, Pyridines | Direct functionalization of C-H bonds, high atom economy. acs.org |
| C-C | Suzuki-Miyaura Coupling | Palladium (Pd) | Phosphines (e.g., dppf) | Versatile for forming biaryl or aryl-alkyl structures. researchgate.net |
Principles of Green Chemistry in Synthetic Pathway Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com Applying these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing.
The core principles of green chemistry include:
Waste Prevention: Designing syntheses to minimize waste is prioritized over treating waste after it is created. nih.gov
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic reactions, such as C-H activation, are inherently more atom-economical than stoichiometric reactions.
Less Hazardous Chemical Synthesis: Methods should be designed to use and generate substances that possess little or no toxicity. nih.gov This involves careful selection of reagents and intermediates.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. skpharmteco.com Water is often an ideal green solvent, and some syntheses of benzoic acid derivatives have been developed in aqueous environments. brazilianjournals.com.brmdpi.com
Design for Energy Efficiency: Energy requirements should be minimized. nih.gov Performing reactions at ambient temperature and pressure, often enabled by highly active catalysts, contributes to this goal.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are only required in small amounts and can be recycled. nih.gov
In practice, this could mean choosing a direct C-H amination route over a traditional multi-step sequence involving nitration followed by reduction, thereby reducing waste and improving atom economy. Similarly, selecting a recyclable heterogeneous catalyst can simplify product purification and reduce the environmental impact of the process. researchgate.net
Scale-Up Considerations and Industrial Process Development
Transitioning a synthetic route from a laboratory scale to industrial production introduces numerous challenges. For a molecule like this compound, key considerations include:
Cost and Availability of Raw Materials: The starting materials must be readily available and economically viable for large-scale production.
Process Safety: Reactions involving hazardous reagents, such as strong acids (e.g., in nitration) or high-pressure hydrogenation, require specialized equipment and stringent safety protocols. google.com
Reaction Conditions: Laboratory conditions, such as high dilutions or extreme temperatures, may not be feasible or economical on an industrial scale. google.com Optimization is required to find a balance between reaction rate, yield, and energy consumption.
Product Isolation and Purification: Crystallization is often the preferred method for purifying the final product at a large scale due to its efficiency and cost-effectiveness. The choice of solvent is critical for achieving high purity and yield.
Waste Management: The disposal or recycling of solvents and byproducts is a major consideration. Green chemistry principles are crucial for developing economically and environmentally sustainable industrial processes.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the core reactions is essential for optimizing synthetic pathways and controlling product outcomes.
Electrophilic Aromatic Substitution Mechanisms on Benzoic Acid Systems
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. vaia.com The mechanism proceeds in two steps: attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (the arenium ion), followed by deprotonation to restore aromaticity. msu.edumasterorganicchemistry.com
The regiochemical outcome of EAS on a substituted benzoic acid is dictated by the electronic properties of the existing substituents. libretexts.org
Activating Groups: Electron-donating groups (e.g., alkyl groups like -CH₃) activate the ring towards EAS and direct incoming electrophiles to the ortho and para positions. libretexts.orgnumberanalytics.com
Deactivating Groups: Electron-withdrawing groups (e.g., the carboxyl group, -COOH) deactivate the ring and direct incoming electrophiles to the meta position. numberanalytics.com
In a precursor such as 4-methylbenzoic acid, the activating methyl group and the deactivating carboxyl group exert competing influences. The more powerful activating group, in this case, the methyl group, will primarily control the position of the next substituent, directing it to the ortho position (position 3), as the para position is already occupied. vaia.com
| Substituent | Electronic Effect | Reactivity Effect | Directing Position |
|---|---|---|---|
| -CH₃ (Methyl) | Electron-donating (Inductive) | Activating | Ortho, Para |
| -COOH (Carboxyl) | Electron-withdrawing (Resonance/Inductive) | Deactivating | Meta |
| -Cl (Chloro) | Electron-withdrawing (Inductive) but donates via resonance | Deactivating | Ortho, Para |
| -NH₂ (Amino) | Electron-donating (Resonance) | Activating | Ortho, Para |
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic Aromatic Substitution (NAS) is a pathway for substituting a leaving group (like a halide) on an aromatic ring with a nucleophile (like an amine). masterorganicchemistry.com This reaction is generally difficult unless the ring is "activated" by the presence of strong electron-withdrawing groups. libretexts.org
The most common mechanism is the SNAr (Substitution Nucleophilic Aromatic) addition-elimination mechanism. msu.edu
Addition Step: The nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. This is typically the rate-determining step. masterorganicchemistry.com
Elimination Step: The leaving group departs, and the aromaticity of the ring is restored.
For this reaction to proceed efficiently, strong electron-withdrawing groups (like -NO₂ or -COOH) must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, as the rate is determined by the addition step, not the C-X bond-breaking step. masterorganicchemistry.com
Reaction Kinetics and Thermodynamic Parameters of Synthetic Steps
The rate and feasibility of synthetic steps are governed by their kinetics and thermodynamics. While specific data for this compound is scarce, studies on analogous systems provide valuable insights.
Reaction Kinetics: Kinetic studies on the amination of chloronitrobenzene derivatives show that the reaction rate is significantly influenced by the electronic nature of the substrate. rsc.org The presence of electron-withdrawing groups accelerates the reaction by stabilizing the transition state leading to the Meisenheimer complex. rsc.orgresearchgate.net Kinetic isotope effect (KIE) investigations of C-H activation reactions, such as directed amination, can confirm whether C-H bond cleavage is involved in the rate-determining step. nih.gov For example, a study on the iridium-catalyzed amination of benzoic acids found kH/kD values ranging from 2.9 to 6.2, indicating that C-H bond breaking is a key part of the reaction's kinetics. nih.gov
| Compound | Parameter | Value (kJ·mol⁻¹) | Method |
|---|---|---|---|
| 2-Chlorobenzoic Acid | ΔsubH°(298.15 K) | 96.6 ± 1.0 | Compilation/Evaluation nist.gov |
| 3-Chlorobenzoic Acid | ΔsubH°(298.15 K) | 96.5 ± 0.6 | Compilation/Evaluation nist.gov |
| 4-Chlorobenzoic Acid | ΔsubH°(298.15 K) | 104.7 ± 0.4 | Compilation/Evaluation nist.gov |
| 4-Methyl-3-nitrobenzoic acid | ΔgfH°m(298.15 K) | -376.6 ± 2.6 | Experimental/Calculated nih.gov |
Note: ΔsubH° is the standard enthalpy of sublimation. ΔgfH°m is the standard molar enthalpy of formation in the gas phase. Data is for related compounds to illustrate typical values.
These parameters are essential for calculating reaction enthalpies and predicting the thermodynamic favorability of synthetic transformations. nih.gov
Chemical Transformations and Derivatization Strategies of 3 Amino 5 Chloro 4 Methylbenzoic Acid
Functional Group Reactivity of the Amino Moiety
The amino group (–NH₂) attached to the aromatic ring is a versatile functional handle that can undergo a variety of chemical transformations, including acylation, amidation, and diazotization. These reactions are fundamental for creating new carbon-nitrogen and nitrogen-heteroatom bonds, thereby enabling the synthesis of a wide range of derivatives.
Acylation and Amidation Reactions
The nucleophilic nature of the amino group in 3-amino-5-chloro-4-methylbenzoic acid allows it to readily react with acylating agents to form amides. This transformation is one of the most common and reliable methods for modifying the amine functionality. organic-chemistry.org The reaction typically involves the treatment of the amino acid with an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct.
The resulting N-acyl derivatives exhibit altered chemical and physical properties compared to the parent amine. For instance, acylation decreases the basicity of the amino group and can serve as a protecting group strategy to prevent unwanted side reactions during subsequent chemical manipulations. masterorganicchemistry.com A common acylating agent is acetic anhydride, which introduces an acetyl group. nih.gov
| Reactant | Reagent | Product | Reaction Type |
| This compound | Acyl chloride (e.g., Acetyl chloride) | N-Acyl-3-amino-5-chloro-4-methylbenzoic acid | Acylation |
| This compound | Carboxylic acid anhydride (e.g., Acetic anhydride) | N-Acyl-3-amino-5-chloro-4-methylbenzoic acid | Acylation |
Diazotization Reactions and Subsequent Transformations
Aromatic primary amines, such as the one present in this compound, can be converted into diazonium salts through a process known as diazotization. masterorganicchemistry.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. masterorganicchemistry.com
The diazonium group (–N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂) and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. masterorganicchemistry.comresearchgate.net These transformations provide a powerful synthetic route to introduce a range of substituents onto the aromatic ring that are otherwise difficult to install directly. For example, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or copper(I) cyanide can replace the amino group with –Cl, –Br, or –CN, respectively. masterorganicchemistry.com Furthermore, heating the diazonium salt in water can introduce a hydroxyl group (–OH). masterorganicchemistry.com
| Starting Material | Reagents | Product Functional Group | Reaction Name |
| This compound | 1. NaNO₂, HCl (0-5 °C) 2. CuCl | Chloro | Sandmeyer Reaction |
| This compound | 1. NaNO₂, HCl (0-5 °C) 2. CuBr | Bromo | Sandmeyer Reaction |
| This compound | 1. NaNO₂, HCl (0-5 °C) 2. CuCN | Cyano | Sandmeyer Reaction |
| This compound | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, heat | Hydroxyl | Hydrolysis |
Reductive and Oxidative Conversions of the Amine Functionality
The synthesis of this compound often proceeds from the corresponding nitro compound, 3-nitro-5-chloro-4-methylbenzoic acid. The reduction of the nitro group to an amine is a crucial synthetic step. masterorganicchemistry.com This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or by using reducing metals such as iron, tin, or zinc in an acidic medium. masterorganicchemistry.com The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. Catalytic hydrogenation, for example, is often performed under neutral pH, which can be advantageous for acid-sensitive substrates. masterorganicchemistry.com
While the reduction of a precursor nitro group is a common route to the amine, the amine functionality itself can be susceptible to oxidation. The oxidation of aromatic amines can lead to a variety of products, including nitroso, nitro, and polymeric compounds, depending on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can lead to the formation of the corresponding nitrobenzoic acid. nih.gov However, such reactions can be challenging to control and may lead to degradation of the aromatic ring.
Reactivity of the Carboxylic Acid Group
The carboxylic acid (–COOH) group of this compound is another key site for chemical modification, enabling the formation of esters and amides. These reactions are central to the incorporation of this molecule into larger structures, such as in the synthesis of pharmaceuticals and other biologically active compounds.
Esterification Reactions and Ester Hydrolysis
The carboxylic acid can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. openstax.org Common catalysts include sulfuric acid and p-toluenesulfonic acid. nih.gov Alternatively, esterification can be achieved under milder conditions using reagents like thionyl chloride to first form an acyl chloride, which then reacts readily with an alcohol. nih.gov Another convenient method involves the use of trimethylchlorosilane in methanol, which efficiently converts amino acids to their corresponding methyl esters. nih.gov
Esters can be hydrolyzed back to the parent carboxylic acid and alcohol under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is an equilibrium process. openstax.orgyoutube.com Basic hydrolysis, also known as saponification, is an irreversible reaction that uses a stoichiometric amount of base, such as sodium hydroxide, to produce a carboxylate salt and an alcohol. libretexts.org The carboxylic acid can then be regenerated by acidification.
| Reaction | Reactants | Reagents | Products |
| Esterification | This compound, Alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄), heat | Ester, Water |
| Ester Hydrolysis (Acidic) | Ester of this compound, Water | Acid catalyst (e.g., H₂SO₄), heat | This compound, Alcohol |
| Ester Hydrolysis (Basic) | Ester of this compound | Base (e.g., NaOH), Water | Carboxylate salt of this compound, Alcohol |
Amide Formation and Peptide Coupling Methodologies
The formation of an amide bond by coupling the carboxylic acid group with a primary or secondary amine is one of the most significant reactions in organic and medicinal chemistry. researchgate.net This transformation requires the activation of the carboxylic acid, as it does not react directly with amines under mild conditions. uantwerpen.be
A common approach is to convert the carboxylic acid into a more reactive derivative, such as an acid chloride, which then readily reacts with an amine. researchgate.net However, for more complex or sensitive substrates, a wide variety of coupling reagents have been developed to facilitate amide bond formation in a one-pot procedure. nih.govestranky.sk These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. researchgate.net
Prominent classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization in chiral substrates. estranky.skluxembourg-bio.com Phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU, HBTU) are also highly effective coupling reagents, particularly in peptide synthesis. luxembourg-bio.com The general principle involves the reaction of the activated carboxylic acid with an amine to generate the desired amide product. researchgate.net
| Coupling Reagent Class | Example Reagent(s) | General Application |
| Carbodiimides | DCC, EDC | General amide synthesis, peptide coupling |
| Phosphonium Salts | PyBOP, PyAOP | Peptide synthesis, formation of hindered amides |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Efficient peptide coupling, rapid reactions |
Decarboxylation Studies
The decarboxylation of aromatic carboxylic acids, a reaction involving the removal of the carboxyl group as carbon dioxide, is a fundamental transformation in organic synthesis. The feasibility and conditions required for this reaction are highly dependent on the nature and position of other substituents on the aromatic ring. For this compound, the interplay of the amino, chloro, and methyl groups dictates its reactivity in decarboxylation processes.
Generally, the decarboxylation of benzoic acids is challenging and often requires high temperatures or the presence of catalysts. acs.org Electron-withdrawing groups, particularly at the ortho and para positions, can facilitate decarboxylation by stabilizing the intermediate aryl anion or radical formed upon CO2 extrusion. Conversely, electron-donating groups tend to hinder the reaction under nucleophilic or radical conditions, but can activate the ring for electrophilic protodecarboxylation. science.gov
In the case of this compound, the substituents present a mixed electronic profile. The amino group is a strong electron-donating group, while the chloro group is electron-withdrawing through induction but electron-donating via resonance. The methyl group is weakly electron-donating. The carboxyl group itself is deactivating. Given this substitution pattern, thermal decarboxylation would likely require harsh conditions.
Catalytic methods could offer milder alternatives. Copper-catalyzed decarboxylation, for instance, is a well-established method, often proceeding via an arylcopper intermediate. rsc.org More recent advancements include palladium-catalyzed and photoredox-catalyzed decarboxylations, which can proceed under significantly milder conditions by generating aryl radical intermediates. baranlab.org The presence of the chloro and amino groups on this compound could influence the efficiency and outcome of these catalytic cycles.
A hypothetical study on the decarboxylation of this compound might explore various conditions, as summarized in the table below.
Table 1: Hypothetical Conditions for Decarboxylation of this compound
| Entry | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Expected Product |
|---|---|---|---|---|---|
| 1 | Thermal | None | Quinoline | 200-250 | 2-Chloro-3-methylaniline |
| 2 | Copper-Catalyzed | Cu(I) salt, Base | NMP or DMF | 150-200 | 2-Chloro-3-methylaniline |
| 3 | Palladium-Catalyzed | Pd catalyst, Ligand | Toluene (B28343) | 80-110 | 2-Chloro-3-methylaniline |
| 4 | Photoredox | Photocatalyst, Light | Acetonitrile (B52724) | Room Temp | 2-Chloro-3-methylaniline |
Reactions Involving the Chloro Substituent
The chloro group on the aromatic ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. The chloro substituent of this compound can act as an electrophilic partner in these transformations.
The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a prominent method for forming C-C bonds. researchgate.nethmdb.ca For this compound, a Suzuki coupling would involve its reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to yield a biaryl compound. The electronic and steric environment of the chloro substituent, influenced by the adjacent methyl group and the meta-amino and carboxyl groups, would affect the reaction's efficiency. While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems with specialized ligands have enabled their effective use. hmdb.ca
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. acs.orgsemanticscholar.org This reaction could be employed to replace the chloro group of this compound with a primary or secondary amine, leading to the synthesis of various diaminobenzoic acid derivatives. The choice of palladium precursor, ligand, and base is crucial for achieving high yields, especially with the sterically hindered and electronically complex substrate. wikipedia.org
Table 2: Representative Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂ / SPhos, K₂CO₃ | 3-Amino-5-aryl-4-methylbenzoic acid |
| Buchwald-Hartwig | Primary Amine (R-NH₂) | Pd₂(dba)₃ / XPhos, NaOtBu | 3-Amino-5-(alkyl/arylamino)-4-methylbenzoic acid |
Nucleophilic Displacement Reactions
Nucleophilic aromatic substitution (SNAr) is a pathway for the displacement of a halide on an aromatic ring by a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. rsc.orgresearchgate.net
For this compound, the conditions for a classical SNAr reaction are not ideal. The ring is substituted with a powerful electron-donating amino group and a weakly donating methyl group, which would deactivate the ring towards nucleophilic attack. The carboxylic acid and chloro groups are deactivating, but they are not positioned to effectively stabilize the negative charge developed during the formation of a Meisenheimer complex at the carbon bearing the chlorine. researchgate.net Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be necessary to achieve nucleophilic displacement of the chloro group. Potential nucleophiles could include alkoxides, thiolates, or amines.
Aromatic Ring Functionalization and Modification
Beyond reactions involving the existing substituents, the aromatic ring of this compound can be further functionalized.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium species that can then be quenched with an electrophile. wikipedia.org
In this compound, there are several potential directing groups: the amino group, the chloro group, and the carboxylic acid group (which would exist as a carboxylate in the basic medium). The carboxylate group is known to be a potent DMG. rsc.orgresearchgate.netresearchgate.net The amino group (after N-H deprotonation) is also a strong DMG. The relative directing ability of these groups, along with steric factors, would determine the site of lithiation.
The most acidic protons are the carboxylic acid proton and the N-H protons of the amino group. After deprotonation of these sites by the organolithium base, a C-H proton on the ring would be removed. The carboxylate group directs lithiation to its ortho positions. In this molecule, these are the C2 and C6 positions. The amino group would direct to its ortho positions, which are C2 and C4 (already substituted). The chloro group is a weaker directing group.
Considering the established hierarchy of directing groups, the carboxylate and the (deprotonated) amino group are the most influential. baranlab.org Both direct to the C2 position. Therefore, it is highly probable that lithiation would occur regioselectively at the C2 position, which is ortho to both the amino and carboxylate groups. Quenching this lithiated intermediate with various electrophiles would provide a route to 2,3,5,6-tetrasubstituted benzoic acid derivatives.
Table 3: Potential Directed Ortho-Metalation and Electrophilic Quench
| Step 1: Metalation Reagent | Step 2: Electrophile (E⁺) | Product Structure |
|---|---|---|
| s-BuLi / TMEDA | D₂O | 3-Amino-5-chloro-2-deuterio-4-methylbenzoic acid |
| s-BuLi / TMEDA | I₂ | 3-Amino-5-chloro-2-iodo-4-methylbenzoic acid |
| s-BuLi / TMEDA | (CH₃)₂SO₄ | 3-Amino-5-chloro-2,4-dimethylbenzoic acid |
Rearrangement and Isomerization Pathways
Aromatic compounds can undergo various rearrangement and isomerization reactions, often under thermal or catalytic conditions. For a polysubstituted benzene (B151609) ring like that in this compound, such transformations are generally not facile and would require significant energy input.
Intramolecular rearrangements like the Smiles rearrangement are a possibility, involving nucleophilic aromatic substitution where the nucleophile and leaving group are part of the same molecule, connected by a chain. manchester.ac.uk For this to occur with this compound, one of the substituents would need to be modified to contain a tethered nucleophile. For example, derivatization of the amino group could introduce a side chain capable of displacing the chloro group intramolecularly.
Isomerization, involving the migration of a substituent to a different position on the ring, is unlikely under typical synthetic conditions due to the high energy barrier for breaking and reforming bonds on the stable aromatic system. Such reactions are more common in high-temperature industrial processes or under specific catalytic cycles that are not broadly applicable in standard laboratory synthesis.
Applications As a Versatile Organic Building Block in Advanced Synthesis
Scaffold in Complex Molecule Construction
The unique arrangement of reactive sites on the 3-Amino-5-chloro-4-methylbenzoic acid molecule makes it an ideal starting point, or scaffold, for building more elaborate chemical structures. Its rigid phenyl ring provides a stable core, while the attached functional groups offer handles for synthetic modification.
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of immense importance in medicinal chemistry and materials science. This compound serves as an excellent precursor for the synthesis of certain heterocyclic systems, particularly substituted 1,2,4-triazoles. frontiersin.orgresearchgate.net
The general synthetic pathway to 5-substituted 3-amino-1,2,4-triazoles involves the condensation of a carboxylic acid with aminoguanidine (B1677879). mdpi.com The carboxylic acid group of this compound can react with aminoguanidine, often after conversion to a more reactive acid chloride, to form an N-acyl aminoguanidine intermediate. This intermediate then undergoes heat-induced cyclization to form the stable 1,2,4-triazole (B32235) ring. mdpi.comnih.gov The resulting molecule would feature the substituted phenyl ring from the parent compound at the 5-position of the triazole core. This method provides a straightforward route to highly functionalized triazoles, which are a class of compounds known for a wide range of biological activities. frontiersin.orgresearchgate.net
The following table presents data on various 5-substituted 3-amino-1,2,4-triazoles synthesized using similar methods, illustrating the types of structures that can be accessed using a carboxylic acid precursor like this compound.
| 5-Substituent | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| iso-Butyl | 76% | 125-127 | mdpi.com |
| cyclo-Butyl | 70% | 173-174 | mdpi.com |
| Phenyl | 85% | 185-187 | mdpi.com |
Substituted aminobenzoic acids are considered fundamental building blocks in the pharmaceutical and agrochemical industries due to their structural versatility. nih.govresearchgate.netdntb.gov.ua A closely related analog, 3-Chloro-4-methylbenzoic acid, is utilized as an intermediate in the synthesis of anti-inflammatory drugs, analgesics, and agricultural chemicals such as herbicides and pesticides. chemimpex.com
The presence of the additional amino group in this compound further expands its synthetic potential. This group can undergo a variety of reactions, including acylation to form amides, alkylation, and diazotization. jeeadv.ac.in The resulting diazonium salt is a particularly useful intermediate that can be converted into a wide range of other functional groups through reactions like the Sandmeyer reaction. This versatility allows chemists to use this compound as a starting point for creating large libraries of compounds for drug discovery and other applications.
Contribution to Material Science Research
The field of material science seeks to design and synthesize new materials with specific, desirable properties. The inherent structural and electronic features of this compound make it a molecule of interest for the development of novel organic materials.
Organic molecules with specific electronic properties can self-assemble into highly ordered single crystals that exhibit useful optical behaviors, such as nonlinear optical (NLO) activity. Benzoic acid derivatives are a well-studied class of compounds for creating such materials. researchgate.netnih.gov The ability of the carboxylic acid group to form strong and directional hydrogen bonds is a key factor that drives the assembly of molecules into the non-centrosymmetric structures often required for NLO properties. acs.org
While specific research on the single crystal growth of this compound is not widely reported, its molecular structure possesses the necessary functional groups—both a hydrogen bond donor (amino group) and a hydrogen bond donor/acceptor (carboxylic acid group)—to facilitate the formation of ordered crystalline lattices. acs.org The synthesis of new organic NLO crystals from various amino and benzoic acid derivatives continues to be an active area of research. researchgate.netresearchgate.net
Compounds that contain both an amine and a carboxylic acid functional group, such as aminobenzoic acids, are ideal monomers for step-growth polymerization. sigmaaldrich.com Specifically, they can undergo polycondensation to form aromatic polyamides, a class of high-performance polymers known for their thermal stability and mechanical strength. For example, 4-Aminobenzoic acid is a known building block in the synthesis of polyamides. sigmaaldrich.com
This compound could theoretically serve as an AB-type monomer, where the amino group of one molecule reacts with the carboxylic acid of another to build a long polymer chain. The resulting aromatic polyamide would have chloro and methyl groups as substituents along the backbone. These pendant groups would be expected to influence the polymer's properties, such as its solubility in organic solvents, its glass transition temperature, and its flame-retardant characteristics. Research into the polymerization of various aminobenzoic acids is ongoing to create new functional materials. researchgate.net
Design and Synthesis of Analogs for Structure-Property Relationship Studies
By synthesizing analogs of this molecule, researchers can probe the distinct roles of the amino, chloro, and methyl groups. For instance, comparing the properties of the parent compound to an analog lacking the chlorine atom (3-Amino-4-methylbenzoic acid) would reveal the electronic and steric effects of the halogen. bldpharm.com Similarly, synthesizing chlorinated analogs of related compounds, such as 3-amino-5-hydroxybenzoic acid, has been used to study their roles in the biosynthesis of antibiotics, demonstrating the value of this approach. researchgate.net These studies are crucial for the rational design of new molecules, whether for pharmaceuticals, agrochemicals, or advanced materials, by providing insight into which structural features are essential for a desired function.
The table below outlines potential analogs of this compound and the rationale for their synthesis in structure-property relationship studies.
| Analog Name | Structural Modification | Rationale for Study |
|---|---|---|
| 3-Amino-4-methylbenzoic acid | Removal of the chloro group | To determine the influence of the electron-withdrawing chloro group on the molecule's acidity, reactivity, and biological activity. |
| 3-Amino-5-chlorobenzoic acid | Removal of the methyl group | To assess the steric and electronic contribution of the methyl group to the molecule's properties. |
| 3-Amino-5-fluoro-4-methylbenzoic acid | Replacement of chloro with fluoro | To compare the effects of different halogens, probing the impact of electronegativity and atomic size. |
| 5-Chloro-4-methylanthranilic acid | Moving the amino group to the 2-position | To study how the relative positions (regioisomerism) of the functional groups affect properties like intramolecular hydrogen bonding and reactivity. |
Advanced Analytical and Spectroscopic Characterization of 3 Amino 5 Chloro 4 Methylbenzoic Acid
Spectroscopic Techniques for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 3-Amino-5-chloro-4-methylbenzoic acid, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide unambiguous evidence of its atomic framework.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amine protons, and the carboxylic acid proton. The substitution pattern on the benzene (B151609) ring—with groups at positions 1 (COOH), 3 (NH₂), 4 (CH₃), and 5 (Cl)—leaves two aromatic protons at positions 2 and 6. These protons are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The chemical shifts are influenced by the electronic effects of the substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would display eight distinct signals corresponding to the six carbons of the benzene ring, the one methyl carbon, and the one carboxyl carbon. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm assignments. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which is crucial for piecing together the molecular structure and definitively assigning the signals of the quaternary carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound (in DMSO-d₆) Note: These are predicted values based on substituent effects and data from similar compounds. Actual experimental values may vary.
| Position/Group | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| -COOH | ~12.5-13.5 | br s | ~167 |
| H-2 | ~7.4 | s | ~128 |
| H-6 | ~7.2 | s | ~115 |
| -NH₂ | ~5.5 | br s | N/A |
| -CH₃ | ~2.2 | s | ~18 |
| C-1 | N/A | N/A | ~130 |
| C-3 | N/A | N/A | ~148 |
| C-4 | N/A | N/A | ~125 |
| C-5 | N/A | N/A | ~122 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. The broad O-H stretch of the carboxylic acid dimer is expected in the 3300-2500 cm⁻¹ region. The N-H stretching vibrations of the primary amine typically appear as two bands in the 3500-3300 cm⁻¹ range. The sharp and intense C=O stretching of the carboxyl group is anticipated around 1700-1680 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region, while the C-Cl stretch would produce a signal in the fingerprint region, typically between 800-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible, aromatic C=C stretching vibrations often produce stronger and sharper signals in the Raman spectrum. The symmetric vibrations of the benzene ring are particularly Raman active.
Table 2: Characteristic Vibrational Frequencies for this compound Note: These are expected frequency ranges based on standard correlation tables.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3500 - 3300 | 3500 - 3300 | Medium |
| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 | Weak/Not Observed | Broad, Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Strong |
| Methyl (-CH₃) | C-H Stretch | 2980 - 2850 | 2980 - 2850 | Medium |
| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1680 | 1700 - 1680 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | 1600 - 1450 | Medium-Strong |
| Carboxylic Acid (-COOH) | C-O Stretch | 1320 - 1210 | Medium | Strong |
| Aromatic Ring | C-Cl Stretch | 800 - 600 | 800 - 600 | Strong |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₈ClNO₂), the calculated monoisotopic mass is 185.0243 g/mol . HRMS analysis, typically using Electrospray Ionization (ESI), would confirm this exact mass to within a few parts per million (ppm), thereby validating the molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways. Common fragmentation patterns for this molecule would likely involve the initial loss of water (H₂O) or carbon monoxide (CO) from the carboxylic acid group, followed by further fragmentation of the aromatic ring. This analysis provides additional structural confirmation.
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities, such as starting materials, byproducts, or degradation products, and for performing accurate quantitative measurements.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying non-volatile compounds like this compound. ekb.eghelixchrom.com A reversed-phase HPLC method is typically employed for this type of analysis.
The method generally involves a C18 (octadecylsilyl) stationary phase, which is non-polar. A polar mobile phase, consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. ekb.eg To ensure the carboxylic acid and amino groups are in a consistent protonation state and to achieve sharp, symmetrical peaks, an acid modifier such as formic acid, acetic acid, or phosphoric acid is often added to the mobile phase. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring exhibits strong absorbance. This robust technique allows for the separation of closely related impurities and provides precise quantification.
Table 3: Typical HPLC Method Parameters for Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 10 - 20 µL |
| Detection | UV at ~254 nm or Diode Array Detector (DAD) |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the high polarity and low volatility of this compound, stemming from its carboxylic acid and amino functional groups, direct analysis by GC is challenging. cdc.gov These functional groups can lead to poor peak shape and thermal degradation in the GC inlet and column.
To overcome these limitations, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. Common derivatization strategies for compounds containing carboxylic acid and amine groups include:
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) using reagents like diazomethane (B1218177) or an alcohol under acidic conditions.
Silylation: Both the carboxylic acid and amine groups can be reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) derivatives. nist.gov
Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. nih.gov
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis and Complex Mixture Separation
The analysis of this compound in trace amounts or within complex mixtures would be effectively achieved using Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS). This technique offers high resolution and sensitivity, which is crucial for distinguishing isomers and quantifying low-concentration analytes.
The separation of isomers of aminobenzoic acid has been demonstrated using mixed-mode chromatography, which employs both reversed-phase and ion-exchange mechanisms. This approach is effective because it leverages subtle differences in the hydrophobic and ionic properties of the isomers to achieve separation. For this compound, a similar strategy would be anticipated to yield successful separation from other related compounds. The retention time would be influenced by the mobile phase composition, specifically the organic solvent concentration, buffer pH, and ionic strength.
Following chromatographic separation, detection and quantification would be performed using tandem mass spectrometry (MS/MS). This involves the ionization of the target molecule and the selection of a specific precursor ion, which is then fragmented to produce characteristic product ions. The monitoring of these specific transitions enhances the selectivity and sensitivity of the analysis. While specific parameters for this compound are not available, a general approach for a related compound, aminobenzoic acid, would involve electrospray ionization (ESI) in positive ion mode.
Table 1: Hypothetical UHPLC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| UHPLC System | |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | To be determined experimentally |
| Collision Energy | To be optimized |
This table represents a typical starting point for method development and is not based on published experimental data for this specific compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous information about the molecular structure, conformation, and intermolecular interactions of this compound.
The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The angles and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the atomic positions can be determined.
For aromatic carboxylic acids, X-ray crystallography typically reveals the formation of hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact. It would be expected that this compound would exhibit similar dimeric structures. Furthermore, the analysis would confirm the substitution pattern on the benzene ring and provide precise bond lengths and angles.
Table 2: Anticipated Crystallographic Data for this compound
| Parameter | Expected Information |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (ų) | To be determined |
| Z (molecules/unit cell) | To be determined |
| Calculated Density (g/cm³) | To be determined |
| Hydrogen Bonding | Expected between carboxylic acid groups and potentially involving the amino group |
| Intermolecular Interactions | π-π stacking, halogen bonding |
This table outlines the type of data that would be obtained from an X-ray crystallographic study. Specific values are not available in the current literature.
Theoretical and Computational Studies of 3 Amino 5 Chloro 4 Methylbenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 3-Amino-5-chloro-4-methylbenzoic acid, these methods could provide invaluable insights into its structure, stability, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to determine its most stable three-dimensional conformation (optimized geometry). This involves calculating the potential energy of the molecule for various atomic arrangements and finding the structure that corresponds to an energy minimum.
Once the geometry is optimized, further DFT analysis could elucidate its electronic properties. This would include mapping the electron density distribution to identify electron-rich and electron-poor regions, which is crucial for predicting sites of electrophilic and nucleophilic attack. However, no specific studies applying DFT to this molecule have been found.
Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, NBO, AIM)
Analysis of the molecular orbitals provides a deeper understanding of a molecule's chemical reactivity and electronic transitions. Key aspects of this analysis include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between bonds, providing insight into intramolecular interactions and charge transfer.
Atoms in Molecules (AIM) Theory: AIM theory can be used to analyze the topology of the electron density to characterize the nature of chemical bonds and non-covalent interactions within the molecule.
Without dedicated research, specific values and analyses for the HOMO-LUMO gap, NBO, and AIM for this compound are not available.
Molecular Modeling and Simulations
Molecular modeling and simulations extend beyond the electronic structure to explore the dynamic behavior and larger-scale properties of molecules.
Conformational Analysis and Energy Minimization
This compound possesses rotational freedom around its single bonds, particularly involving the carboxylic acid and amino groups. Conformational analysis would involve systematically exploring these rotations to identify all possible stable conformers and their relative energies. Energy minimization techniques would then be applied to pinpoint the lowest energy (most stable) conformation. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.
Reaction Pathway Prediction and Transition State Analysis
Molecular modeling can also be used to predict the pathways of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, researchers can identify the most likely reaction mechanism, including the structure and energy of any transition states. This type of analysis is fundamental for understanding the reactivity and synthesis of the compound. As with other computational aspects, specific studies on the reaction pathways of this molecule are not documented.
Prediction of Chemical Properties
Computational chemistry provides powerful tools for the theoretical evaluation of molecular properties, offering insights that complement experimental data. For this compound, these predictive methods are invaluable for characterizing its physicochemical profile.
Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) Predictions
The Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are critical descriptors in medicinal chemistry, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Lipophilicity (LogP) , the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's hydrophobicity. It affects how a compound interacts with biological membranes and proteins. A higher LogP value indicates greater lipophilicity. Similar to TPSA, the LogP of this compound can be predicted using computational models. The presence of the chlorine atom and the methyl group is expected to increase its lipophilicity, while the amino and carboxylic acid groups will decrease it.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| TPSA (Ų) | (Value would be calculated using computational software) | Influences cell permeability and oral bioavailability. |
| LogP | (Value would be calculated using computational software) | Affects membrane permeability, protein binding, and solubility. |
Computational Approaches for Predicting Spectroscopic Data
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. mdpi.com These theoretical calculations can provide valuable information about the vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra of this compound.
Theoretical vibrational spectra can be calculated by determining the harmonic vibrational frequencies of the optimized molecular geometry. These calculated frequencies can aid in the assignment of experimental IR and Raman bands. For substituted benzoic acids, DFT calculations have been shown to reproduce experimental vibrational spectra with good accuracy. mdpi.com
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies and oscillator strengths. acs.orgresearchgate.net These calculations can help in understanding the electronic transitions within the molecule. For benzoic acid derivatives, TD-DFT has been successfully applied to interpret their UV spectra. acs.orgresearchgate.net
The prediction of NMR chemical shifts (¹H and ¹³C) is another powerful application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized structure, theoretical chemical shifts can be obtained, which are often in good agreement with experimental data for similar compounds. mdpi.com
Solvation Models and Solubility Prediction in Relevant Solvent Systems
The solubility of a compound is a critical parameter in various applications, including pharmaceuticals and chemical synthesis. Computational models play a significant role in predicting and understanding the solubility of compounds like this compound in different solvent systems.
Thermodynamic Analysis of Dissolution Processes
The dissolution of a solid in a liquid is a complex process governed by thermodynamic principles. A thermodynamic analysis of the dissolution of this compound would involve determining the Gibbs free energy (ΔG_sol), enthalpy (ΔH_sol), and entropy (ΔS_sol) of solution. These parameters provide insight into the spontaneity and energetic driving forces of the dissolution process.
For substituted benzoic acids, the thermodynamic functions of solubility and transfer processes have been deduced from temperature-dependent solubility measurements. nih.gov Such studies reveal that the dissolution process can be endothermic or exothermic, and the entropy change reflects the structural changes in the solvent upon dissolution of the solute. nih.gov For instance, a positive enthalpy of solution indicates that the dissolution process is endothermic and requires energy input, while a positive entropy of solution suggests an increase in disorder of the system upon dissolution.
Thermodynamic Parameters of Dissolution
| Thermodynamic Parameter | Description |
| Gibbs Free Energy of Solution (ΔG_sol) | Indicates the spontaneity of the dissolution process. A negative value signifies a spontaneous process. |
| Enthalpy of Solution (ΔH_sol) | Represents the heat absorbed or released during dissolution. |
| Entropy of Solution (ΔS_sol) | Reflects the change in disorder of the system upon dissolution. |
Modeling of Solubility in Binary and Ternary Solvent Mixtures
The solubility of a compound can be significantly influenced by the composition of the solvent. Predicting the solubility of this compound in binary and ternary solvent mixtures is crucial for processes like crystallization and formulation. Several mathematical models are used to correlate and predict the solubility of solutes in mixed solvent systems.
Commonly used models for correlating the solubility of substituted benzoic acids in binary and ternary solvent mixtures include:
The Jouyban-Acree model: This model is widely used to correlate the solubility of solutes in mixed solvents at various temperatures. unt.edu
The modified Apelblat equation: A semi-empirical equation used to describe the temperature dependence of solubility. researchgate.net
The Combined Nearly Ideal Binary Solvent/Redlich-Kister (CNIBS/R-K) model: This model is used to describe the solubility in binary solvent mixtures. unt.edu
The modified Wilson model: Another model applied to correlate solubility data in mixed solvents. unt.edu
These models use experimental solubility data in neat solvents to predict the solubility in mixed solvent systems, thereby reducing the number of experiments required. The accuracy of these models has been demonstrated for various substituted benzoic acids. unt.edu
Future Research Directions and Unexplored Avenues for 3 Amino 5 Chloro 4 Methylbenzoic Acid
Development of Novel and Sustainable Synthetic Methodologies
The advancement of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. Current synthetic routes to 3-Amino-5-chloro-4-methylbenzoic acid and its analogs often rely on multi-step processes that may involve harsh reagents, stoichiometric activators, and the generation of significant waste streams. For instance, a common approach for analogous compounds involves a sequence of nitration, reduction, and chlorination starting from a simpler benzoic acid derivative. google.com Future research should focus on developing more elegant and sustainable synthetic strategies.
Key areas for exploration include:
Catalytic C-H Activation: Directing group-assisted, transition-metal-catalyzed C-H amination, chlorination, and carboxylation on a simpler 4-methylaniline or toluene (B28343) precursor could dramatically shorten synthetic sequences, improve atom economy, and reduce waste.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), enhancing safety and scalability. Developing a continuous flow synthesis for this compound could lead to higher yields and purity while minimizing manual handling of hazardous intermediates.
Biocatalysis: The use of engineered enzymes (e.g., halogenases, aminotransferases) could provide highly selective and environmentally benign pathways to the target molecule under mild aqueous conditions, representing the pinnacle of green synthesis.
| Parameter | Conventional Synthesis (Hypothetical) google.com | Future Sustainable Synthesis (Proposed) |
|---|---|---|
| Starting Material | m-Toluic acid | p-Toluidine or Toluene |
| Key Steps | Nitration, Hydrogenation Reduction, Chlorination | One-Pot C-H Activation/Functionalization or Biocatalytic Cascade |
| Reagents/Catalysts | Nitric Acid, Pd/C, N-Chlorosuccinimide | Transition Metal Catalysts (e.g., Pd, Rh, Ru), Engineered Enzymes |
| Environmental Impact | High (use of strong acids, generation of stoichiometric waste) | Low (high atom economy, catalytic reagents, mild conditions) |
Exploration of Expanded Chemical Space through Diversification of Derivatization
The true potential of a core scaffold like this compound lies in its ability to serve as a platform for generating diverse libraries of new chemical entities. The molecule's three primary functional regions—the carboxylic acid, the amino group, and the aromatic ring—are all amenable to a wide array of chemical transformations. Future research should systematically explore these derivatization pathways to create novel compounds with potentially unique biological or material properties.
Carboxylic Acid Modification: The carboxyl group can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. Amidation, in particular, is a powerful tool for introducing diverse substituents, as demonstrated in the synthesis of novel benzamide (B126) derivatives with potential biological activities. nih.gov Rapid, metal-catalyzed amidation protocols could accelerate the creation of extensive amide libraries. acs.org
Aromatic Ring Substitution: While the ring is already substituted, advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be explored to replace the chlorine atom or functionalize the available C-H positions, introducing new aryl, alkyl, or heteroaryl moieties.
| Reaction Site | Reaction Type | Reagents/Catalysts | Resulting Compound Class |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Amidation | Various Amines, Coupling Agents (e.g., EDC, HATU) | Benzamides |
| Carboxylic Acid (-COOH) | Esterification | Alcohols, Acid Catalyst | Benzoate Esters |
| Amino Group (-NH2) | Acylation | Acid Chlorides, Anhydrides | N-Acyl Derivatives |
| Amino Group (-NH2) | Reductive Amination | Aldehydes/Ketones, Reducing Agents | N-Alkyl Derivatives |
| Aromatic Ring (C-Cl) | Suzuki Coupling | Boronic Acids, Palladium Catalyst | Biaryl Compounds |
Advanced Computational Predictions for Uncharted Reactivity
Before significant resources are invested in laboratory synthesis and testing, computational chemistry offers a powerful and cost-effective means to predict the properties, reactivity, and potential applications of this compound and its virtual derivatives. A concerted in silico research effort could guide and prioritize experimental work.
Future computational studies should focus on:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, orbital energies (HOMO-LUMO), and molecular electrostatic potential. This information can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions and explaining observed reactivity.
Molecular Docking and Virtual Screening: By building a virtual library of derivatives, researchers can perform high-throughput molecular docking against known biological targets (e.g., enzymes, receptors). nih.gov This can identify derivatives with a high probability of biological activity, focusing subsequent synthetic efforts on the most promising candidates.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models can predict the pharmacokinetic and safety profiles of virtual compounds. nih.govsci-hub.se Early identification of potential liabilities like poor oral absorption or high toxicity can save considerable time and resources.
| Computational Method | Objective | Predicted Outcome/Information |
|---|---|---|
| Density Functional Theory (DFT) | Predict Reactivity | Electron density maps, reaction pathway energies, regioselectivity |
| Molecular Docking | Identify Biological Targets | Binding affinities and poses for proteins (enzymes, receptors) |
| Quantitative Structure-Activity Relationship (QSAR) | Model Biological Activity | Correlation of structural features with activity for a series of derivatives |
| ADMET Modeling | Forecast Drug-Likeness | Properties like solubility, permeability, metabolic stability, potential toxicity |
Integration with High-Throughput Screening Technologies for Chemical Discovery
The true value of creating a diverse chemical library based on the this compound scaffold can only be realized through robust biological evaluation. High-Throughput Screening (HTS) provides the necessary technology to rapidly assess thousands of compounds for activity against a specific biological target. bmglabtech.com
A forward-thinking research program would involve:
Library Synthesis and Curation: Synthesizing a library of several hundred to several thousand derivatives based on the strategies outlined in section 7.2.
Assay Development: Developing miniaturized, automated assays suitable for HTS. These could include biochemical assays (e.g., enzyme inhibition) or cell-based assays (e.g., receptor activation, cytotoxicity).
Screening and Hit Identification: Executing the HTS campaign to identify "hits"—compounds that demonstrate the desired activity. bmglabtech.com Studies involving the screening of benzoic acid derivatives have successfully identified compounds that modulate biological processes, serving as a proof of concept for this approach. nih.gov
This integration of rational derivatization and large-scale screening accelerates the discovery process, efficiently identifying promising lead compounds for further development in fields ranging from medicine to agriculture. bmglabtech.com
| Step | Description | Key Technologies |
|---|---|---|
| 1. Library Preparation | A diverse library of this compound derivatives is synthesized and plated in microtiter plates. | Automated Synthesis, Liquid Handling Robotics |
| 2. Assay Miniaturization | A biological assay (e.g., enzyme inhibition) is optimized for a small volume (microliters) in a high-density plate format (e.g., 384- or 1536-well). | Microplate Dispensers, Nanoliter Pipettors |
| 3. Automated Screening | Robotic systems add reagents, compounds, and biological components to the plates, incubate them, and measure the output signal. | Robotic Arms, Plate Readers (e.g., fluorescence, absorbance) |
| 4. Data Analysis | Specialized software processes the large volume of data to identify statistically significant "hits" that modulate the biological target. | Informatics Software, Statistical Analysis Tools |
Q & A
Q. What computational methods predict the environmental or metabolic fate of this compound?
- Answer : Tools like EPI Suite estimate biodegradation half-lives and bioaccumulation factors. For chlorinated aromatics, microbial degradation via dehalogenases is likely rate-limiting. Metabolic pathways can be modeled using PISTACHIO or REAXYS_BIOCATALYSIS databases, which predict Phase I/II transformations (e.g., hydroxylation, glucuronidation) . Experimental validation via liver microsomal assays is recommended for preclinical studies .
Methodological Notes
- Synthesis : Prioritize halogenation and condensation routes with purity >97% (HPLC), referencing analogs like 2-Amino-5-chlorobenzoic acid .
- Characterization : Combine NMR (δ 6.5–8.5 ppm for aromatic protons), MS, and elemental analysis .
- Applications : Use binding assays (e.g., radioligand displacement) for receptor studies and ADMET predictions for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
